molecular formula C19H15NO2S2 B11945910 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene CAS No. 23837-16-3

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene

Cat. No.: B11945910
CAS No.: 23837-16-3
M. Wt: 353.5 g/mol
InChI Key: VATMOCAQFBBCCY-UHFFFAOYSA-N
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Description

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and two phenylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol displaces the chloride ion to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution Reactions: The phenylsulfanyl groups can be substituted with other nucleophiles.

Biology

In biological research, this compound is investigated for its effects on biological systems. The presence of the nitro group allows it to participate in redox reactions, which can influence various metabolic pathways. Studies have suggested potential interactions with cellular targets that could lead to significant biological effects.

Medicine

This compound is being explored for its pharmacological properties . Preliminary investigations indicate that it may have applications in cancer treatment due to its ability to inhibit tumor growth by targeting specific molecular pathways .

Case Study: Antitumor Activity

A study focused on the optimization of compounds similar to this compound revealed that modifications to the nitro group significantly enhanced antitumor activity against small-cell lung cancer models. These findings suggest that further research could lead to the development of effective cancer therapies based on this compound's structure .

Industry

In industrial applications, this compound is used in developing new materials with specific chemical properties. Its unique reactivity makes it suitable for synthesizing polymers and other advanced materials utilized in various sectors, including electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through its nitro and phenylsulfanyl groups. The nitro group can participate in redox reactions, while the phenylsulfanyl groups can engage in nucleophilic or electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-4-[(phenylsulfanyl)methyl]benzene: Similar structure but with only one phenylsulfanyl group.

    1,4-Bis[(phenylsulfanyl)methyl]benzene: Lacks the nitro group, making it less reactive in redox reactions.

    1-[Bis(phenylsulfanyl)methyl]-4-methylbenzene: Contains a methyl group instead of a nitro group, altering its chemical properties.

Uniqueness

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific research applications.

Biological Activity

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene, also known as BPSMNB, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BPSMNB, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H12N2S2O2
  • CAS Number : 23837-16-3
  • Molecular Weight : 284.37 g/mol

The structure of BPSMNB features a nitro group attached to a benzene ring, with a bis(phenylsulfanyl)methyl substituent. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

BPSMNB exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that BPSMNB may inhibit certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Antioxidant Activity : The presence of sulfur atoms in the structure may confer antioxidant properties, allowing BPSMNB to scavenge free radicals and reduce oxidative stress in cells .
  • Anticancer Properties : There is growing evidence that BPSMNB may induce apoptosis in cancer cells. Similar compounds have demonstrated the ability to activate apoptotic pathways by modulating Bcl-2 family proteins, which are critical regulators of cell death .

Antimicrobial Activity

BPSMNB has been evaluated for its antimicrobial properties against various pathogens. In vitro studies showed that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Anticancer Activity

Research has focused on the anticancer effects of BPSMNB in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
H146 (small-cell lung cancer)15Induction of apoptosis via Bcl-2 modulation
MCF-7 (breast cancer)20Inhibition of cell proliferation
HeLa (cervical cancer)18Activation of caspase pathways

These findings suggest that BPSMNB could serve as a lead compound for developing new anticancer therapies.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing H146 tumors demonstrated that administration of BPSMNB resulted in a significant reduction in tumor size compared to control groups. The observed tumor regression was attributed to the compound's ability to induce apoptosis in tumor cells .
  • Synergistic Effects : Another investigation explored the combination of BPSMNB with existing chemotherapeutic agents. Results indicated that co-treatment enhanced the efficacy of standard drugs like doxorubicin, suggesting potential for combination therapies in clinical settings .

Properties

CAS No.

23837-16-3

Molecular Formula

C19H15NO2S2

Molecular Weight

353.5 g/mol

IUPAC Name

1-[bis(phenylsulfanyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C19H15NO2S2/c21-20(22)16-13-11-15(12-14-16)19(23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H

InChI Key

VATMOCAQFBBCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3

Origin of Product

United States

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